molecular formula C19H15ClF3N5OS B11035893 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine

1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine

Cat. No.: B11035893
M. Wt: 453.9 g/mol
InChI Key: BPPLFBFIIOHUAO-UHFFFAOYSA-N
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Description

1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a chlorophenyl group, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step often involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate compound with a trifluoromethylphenyl reagent, often under conditions that promote electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine
  • 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine

Uniqueness

1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C19H15ClF3N5OS

Molecular Weight

453.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-[2-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C19H15ClF3N5OS/c20-11-5-7-13(8-6-11)30-10-12-9-16(29)27-18(25-12)28-17(24)26-15-4-2-1-3-14(15)19(21,22)23/h1-9H,10H2,(H4,24,25,26,27,28,29)

InChI Key

BPPLFBFIIOHUAO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N/C(=N/C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)/N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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